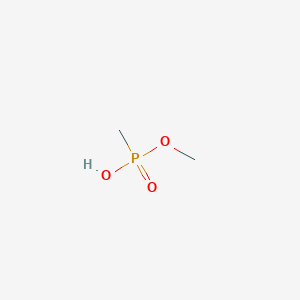

methyl methylphosphonic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methoxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHMMGGJCLDORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968050 | |

| Record name | Methyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-53-1, 53396-53-5 | |

| Record name | Monomethyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC289391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-methyl-, monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Biosynthesis of Methylphosphonic Acid

Chemical Synthesis Methodologies

The creation of methylphosphonic acid derivatives in a laboratory setting involves several key methodologies, including esterification, conversion to reactive intermediates, and targeted derivatization for analytical purposes.

Esterification Reactions for Methylphosphonic Acid Derivatives

The direct esterification of methylphosphonic acid to form its corresponding esters can be a challenging process but is achievable through various synthetic routes. One approach involves the use of coupling reagents and catalysts. For instance, attempts have been made using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and catalysts like silica (B1680970) chloride or sulfuric acid, although with limited success in producing dialkyl methylphosphonate (B1257008) ester derivatives. murdoch.edu.au A more successful method for preparing dialkyl methylphosphonates involves first converting methylphosphonic acid to methylphosphonyl dichloride. murdoch.edu.au

Alternative methods for direct esterification have been explored. The use of silica chloride as a heterogeneous catalyst at room temperature has been reported to convert methylphosphonic acid to dialkyl methylphosphonates using various primary and secondary alcohols. murdoch.edu.au This method is noted for its rapid reaction times, with esterification occurring within 20-25 minutes for primary alcohols and 40 minutes for secondary alcohols. murdoch.edu.au

Microwave-assisted synthesis in the presence of ionic liquids like [bmim][BF4] has also been shown to facilitate the monoesterification of alkylphosphonic acids with C2–C4 alcohols, achieving selectivities of 80–98%. researchgate.netmdpi.com These monoalkyl phosphonic derivatives can then be converted to dialkyl alkylphosphonates by reacting them with alkyl halides in the presence of triethylamine (B128534) under solvent-free microwave conditions. researchgate.net Another catalytic approach for direct monoesterification utilizes phenylarsonic acid, where the water produced during the reaction is removed azeotropically. tandfonline.com This method has been successfully used to synthesize isopropyl, butyl, cyclohexyl, bornyl, and octadecyl monoesters of methylphosphonic acid. tandfonline.com

A multi-stage route to synthesize alkyl hydrogen methylphosphonates begins with the transesterification of trimethyl phosphite (B83602) with an alcohol, followed by an Arbusov reaction with methyl iodide to yield alkyl methyl methylphosphonates. rsc.orgrsc.org The final step involves selective demethylation using bromotrimethylsilane (B50905) and subsequent methanolysis to produce the desired hydrogen phosphonates. rsc.orgrsc.org

The Michaelis-Becker synthesis, a classic method for forming phosphorus-carbon bonds, can be adapted for the preparation of dialkyl methyl phosphonates using a phase-transfer catalyst. researchgate.net This involves the reaction of a dialkyl hydrogen phosphonate (B1237965) with methyl iodide in a two-phase system. researchgate.net

| Esterification Method | Reagents/Catalysts | Products | Key Features | Reference(s) |

| Catalytic Direct Esterification | Silica chloride | Dialkyl methylphosphonates | Rapid reaction at room temperature. | murdoch.edu.au |

| Coupling Reagent Method | Dicyclohexylcarbodiimide (DCC), Sulfuric acid | Dialkyl methylphosphonates | Limited success reported. | murdoch.edu.au |

| Microwave-Assisted Synthesis | Ionic liquid ([bmim][BF4]), Alkyl halides, Triethylamine | Mono- and Dialkyl methylphosphonates | Green method with high selectivity for monoesters. | researchgate.netmdpi.com |

| Catalytic Direct Monoesterification | Phenylarsonic acid | Monoalkyl methylphosphonates | Azeotropic removal of water. | tandfonline.com |

| Multi-Stage Synthesis | Trimethyl phosphite, Alcohol, Methyl iodide, Bromotrimethylsilane | Alkyl hydrogen methylphosphonates | Involves transesterification, Arbusov reaction, and selective demethylation. | rsc.orgrsc.org |

| Phase-Transfer Catalysis | Dialkyl hydrogen phosphonate, Methyl iodide, Phase-transfer catalyst | Dialkyl methylphosphonates | Michaelis-Becker synthesis adaptation. | researchgate.net |

Conversion to Methylphosphonyl Dichlorides as Intermediates

A common and effective strategy for synthesizing derivatives of methylphosphonic acid is to first convert it into a more reactive intermediate, methylphosphonyl dichloride (CH₃P(O)Cl₂). This organophosphorus compound serves as a crucial precursor for producing various esters. The conversion is typically achieved by reacting methylphosphonic acid with a chlorinating agent such as thionyl chloride (SOCl₂). murdoch.edu.au

Once synthesized, methylphosphonyl dichloride readily reacts with alcohols to form dialkyl methylphosphonates. murdoch.edu.au This reaction is generally rapid, with the detection of derivatives occurring within 10 minutes for primary alcohols like methanol (B129727), ethanol, and butan-1-ol, and within 20 minutes for secondary alcohols such as propan-2-ol. murdoch.edu.au However, the reaction may not proceed with all alcohols, as evidenced by the lack of reaction with benzyl (B1604629) alcohol. murdoch.edu.au The identity of the resulting dialkyl methylphosphonates is confirmed through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. murdoch.edu.au This method provides a reliable platform for creating a variety of methylphosphonate esters. murdoch.edu.au

Targeted Methylation Strategies for Analytical Derivatization

Methylphosphonic acid is a polar and non-volatile compound, which makes it unsuitable for direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). To overcome this, targeted methylation is employed as a derivatization strategy to convert the acid into a more volatile and less polar methyl ester. This process is crucial for the verification and analysis of methylphosphonic acid, especially in environmental and forensic samples.

Several methylation reagents have been utilized for this purpose. One common, though hazardous, reagent is diazomethane (B1218177), which rapidly converts alkyl phosphonic acids to their corresponding methyl esters. core.ac.uk Safer alternatives have been developed, including trimethylsilyldiazomethane (B103560) (TMS-DM) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄). core.ac.uk TMO·BF₄ has been shown to effectively methylate a variety of phosphonic acids, including methylphosphonic acid, at ambient temperature, with methylated products appearing in as little as one hour. nih.gov The reaction is often carried out in solvents like methylene (B1212753) chloride, where the insoluble TMO·BF₄ does not interfere with subsequent GC-MS analysis. nih.gov Another approach involves derivatization with methanolic trimethylphenylammonium hydroxide (B78521). nih.gov

These methylation strategies are essential for the qualitative and quantitative analysis of methylphosphonic acid at low concentrations in various matrices, such as soil and groundwater. nih.govnih.gov

Microbial Biosynthesis of Methylphosphonic Acid

The natural production of methylphosphonic acid is a significant biogeochemical process, particularly in marine environments. This biosynthesis is carried out by specific microorganisms and involves unique enzymatic pathways.

Discovery and Characterization in Marine Microorganisms

The biosynthesis of methylphosphonic acid by marine microbes was a significant discovery that provided a potential explanation for the "oceanic methane (B114726) paradox"—the supersaturation of methane in aerobic ocean waters. nih.govnih.goviu.eduillinois.eduresearchgate.net It was proposed that the catabolism of methylphosphonic acid by phosphorus-starved microbes could release methane. nih.govnih.goviu.eduillinois.eduresearchgate.net

Research identified that the marine archaeon Nitrosopumilus maritimus possesses a biosynthetic pathway to produce methylphosphonate. core.ac.uknih.govnih.goviu.eduillinois.eduresearchgate.net This organism was found to produce cell-associated methylphosphonate esters, which are likely incorporated into exopolysaccharides. core.ac.uknih.goviu.edu The key gene responsible for this synthesis, encoding the enzyme methylphosphonate synthase (MpnS), was identified in N. maritimus. core.ac.uknih.goviu.edu

Subsequent analysis of marine metagenomic datasets, such as the Global Oceanic Survey (GOS), revealed that MpnS homologs are relatively common in marine microbes. core.ac.uknih.goviu.edu This suggests that the capacity to synthesize methylphosphonate is not limited to N. maritimus but is more widespread among marine bacteria and archaea. nih.govau.dk The presence of MpnS has also been confirmed in the abundant marine bacterium Pelagibacter ubique (SAR11 clade). hawaii.edunih.gov The widespread distribution of these genes supports the hypothesis that microbial methylphosphonate production is a significant source of this compound in the marine environment, subsequently fueling methane production through its degradation. hawaii.edunih.gov

| Microorganism | Key Finding | Significance | Reference(s) |

| Nitrosopumilus maritimus | Encodes a pathway for methylphosphonate biosynthesis and produces cell-associated methylphosphonate esters. | First direct evidence of methylphosphonate biosynthesis in a marine microbe, linking it to the oceanic methane paradox. | core.ac.uknih.govnih.goviu.eduillinois.eduresearchgate.net |

| Candidatus Pelagibacter ubique | Confirmed to possess a functional methylphosphonate synthase (MpnS). | Demonstrates that methylphosphonate biosynthesis is present in one of the most abundant marine microorganisms, highlighting its potential global significance. | hawaii.edunih.gov |

| Various Marine Microbes (from metagenomic data) | Presence of MpnS homologs in diverse marine microbial communities. | Suggests that methylphosphonate biosynthesis is a common trait among marine microbes. | core.ac.uknih.goviu.edu |

Enzymatic Mechanisms of Methylphosphonate Synthase (MpnS)

Methylphosphonate synthase (MpnS) is the key enzyme responsible for the biosynthesis of the carbon-phosphorus bond in methylphosphonate. nih.govau.dk It catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) to methylphosphonate and carbon dioxide in an oxygen-dependent reaction. nih.govhawaii.edunih.govacs.org MpnS is a non-heme iron-dependent oxygenase. nih.govhawaii.edunih.govacs.org

Structural and mechanistic studies have revealed unique features of MpnS. Unlike the canonical 2-histidine-1-carboxylate facial triad (B1167595) found in many non-heme iron enzymes, MpnS possesses an unusual 2-histidine-1-glutamine iron-coordinating triad. hawaii.edunih.govbiocyc.org The substrate, 2-HEP, coordinates to the Fe(II) center through its hydroxyl oxygen and one of the phosphonate oxygens. hawaii.edunih.gov

The proposed catalytic mechanism involves the activation of molecular oxygen by the iron center. acs.org The reaction is thought to begin with the stereospecific abstraction of a hydrogen atom from the C2 position of 2-HEP. nih.govacs.org This is followed by a series of steps involving C-C bond cleavage. acs.orgportlandpress.comresearchgate.net A key intermediate in the reaction is a methylphosphonate radical. acs.orgportlandpress.com In the MpnS active site, this radical is proposed to abstract a hydrogen atom from a formate (B1220265) intermediate, leading to the formation of methylphosphonate and the release of CO₂. nih.govacs.org This mechanism differs from the related enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD), which also processes 2-HEP but produces hydroxymethylphosphonate. nih.govnih.gov The differences in the active site, particularly the glutamine ligand in MpnS, are thought to direct the reaction towards methylphosphonate formation. nih.govportlandpress.com

3 Genetic and Metagenomic Insights into Biosynthesis Pathways

Genetic and metagenomic investigations have been pivotal in uncovering the widespread and diverse nature of methylphosphonic acid (MPn) biosynthesis, particularly in marine environments. These studies have identified key genes and entire biosynthetic gene clusters (BGCs) responsible for producing MPn, providing a molecular explanation for the long-standing "methane paradox" of the aerobic ocean. nih.govillinois.edu

The foundational step in the vast majority of phosphonate biosynthetic pathways is the formation of a stable carbon-phosphorus (C-P) bond. nih.govnih.gov This crucial rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy) is catalyzed by the enzyme phosphoenolpyruvate mutase (Ppm), encoded by the ppm gene. microbiologyresearch.orgpnas.org Due to its central role, the ppm gene serves as a reliable molecular marker for identifying the genetic potential for phosphonate biosynthesis in microbial genomes and metagenomic datasets. nih.govpnas.org Following the initial C-P bond formation, the pathway to MPn typically involves several subsequent enzymatic steps. Phosphonopyruvate is often converted to phosphonoacetaldehyde (B103672) (PnAA) by phosphonopyruvate decarboxylase (Ppd). nih.govmicrobiologyresearch.org

A landmark discovery was the identification of a putative phosphonate biosynthetic gene cluster in the marine archaeon Nitrosopumilus maritimus, a member of the highly abundant Thaumarchaeota. nih.goviu.edu This cluster contained not only the expected genes for the early steps of phosphonate synthesis (ppm and ppd) but also a novel gene, designated mpnS. iu.edu Researchers demonstrated that the MpnS enzyme, a non-heme Fe(II)-dependent oxygenase, catalyzes the final, defining step in the pathway: the oxidative cleavage of a C-C bond in the precursor 2-hydroxyethylphosphonate (HEP) to form methylphosphonic acid and bicarbonate. iu.eduportlandpress.com This discovery provided the first direct genetic and biochemical evidence for MPn biosynthesis. illinois.eduiu.edu

Metagenomic screening, particularly of the Global Ocean Survey (GOS) dataset, has revealed the widespread distribution of the key mpnS gene, suggesting that MPn biosynthesis is a common trait among marine microbes. nih.govfrontiersin.org Homologs of mpnS and associated pathway genes have been identified on numerous DNA scaffolds, often clustered with genes for sulfatases and nucleotidyl transferases, implying the production of complex methylphosphonate esters, such as those found on the exopolysaccharides of N. maritimus. nih.goviu.edu This analysis has implicated a diverse range of microorganisms in MPn production. Notably, mpnS homologs have been found in members of the SAR11 clade (e.g., Pelagibacter), which are among the most abundant organisms in the ocean, underscoring the potential for significant MPn production on a global scale. iu.edufrontiersin.orgresearchgate.net

The prevalence of the ppm gene, the precursor pathway marker, is also remarkably high. Studies show it is present in approximately 5% of sequenced bacterial genomes and 7% of genome equivalents in metagenomic datasets, spanning diverse phyla such as Proteobacteria, Firmicutes, and Cyanobacteria. nih.govpnas.org The co-occurrence of ppm and mpnS in various marine metagenomes strongly supports the widespread genetic capacity for MPn synthesis in the marine biosphere. pnas.orgresearchgate.net

Table 1: Key Genes in Methylphosphonic Acid Biosynthesis

| Gene | Enzyme | Function | Organism of Discovery/Key Study | Citation |

|---|---|---|---|---|

ppm |

Phosphoenolpyruvate Mutase (Ppm) | Catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), forming the initial C-P bond. | General phosphonate pathways | nih.govmicrobiologyresearch.orgpnas.org |

ppd |

Phosphonopyruvate Decarboxylase (Ppd) | Decarboxylates PnPy to form phosphonoacetaldehyde (PnAA). | General phosphonate pathways | nih.govmicrobiologyresearch.org |

mpnS |

Methylphosphonic Acid Synthase (MpnS) | Catalyzes the Fe(II)- and O₂-dependent oxidative cleavage of 2-hydroxyethylphosphonate (HEP) to yield methylphosphonic acid (MPn). | Nitrosopumilus maritimus | nih.goviu.eduportlandpress.com |

Environmental Fate and Degradation Mechanisms of Methylphosphonic Acid

Hydrolytic Degradation Pathways

While aqueous solutions of methylphosphonic acid are generally stable and show almost no hydrolysis without an external energy source like UV light, its degradation behavior can be understood by examining related processes, such as the hydrolysis of its precursors and the influence of environmental conditions on these reactions. acs.orgpnnl.gov

The influence of relative humidity (RH) is a critical factor in the heterogeneous hydrolysis of phosphonic compounds. Studies on the hydrolysis of solid methylphosphonic anhydride (B1165640) (MPAN) to methylphosphonic acid (MPA) demonstrate a strong dependency on the availability of atmospheric moisture. rsc.orgosti.govrsc.org The degradation rate of MPAN increases dramatically with rising relative humidity. At room temperature, the time required for 50% conversion of MPAN to MPA decreases from over 700 hours at 33% RH to just 7 hours at 75% RH. rsc.orgosti.gov

Table 1: Effect of Relative Humidity on the Hydrolysis of Methylphosphonic Anhydride (MPAN) to Methylphosphonic Acid (MPA) This interactive table summarizes the time required for 50% conversion of MPAN at various relative humidity levels at room temperature.

| Relative Humidity (%) | Time for 50% Conversion (hours) |

| 33 | 761 ± 54 |

| 43 | 33 ± 4 |

| 54 | 17 ± 2 |

| 75 | 7 ± 1 |

| Data sourced from Myers et al. (2021). rsc.orgosti.gov |

The pH of the aqueous medium significantly influences the degradation rate of methylphosphonic acid, primarily in the context of photo-oxidation. acs.orgresearchgate.net Research indicates that MPA degradation is enhanced in both acidic and alkaline conditions compared to a neutral medium. rsc.org In one study, the degradation efficiency after 50 hours of UV exposure was 96% in acidic (pH 2) and alkaline (pH 10, 13) solutions, but only 84% in a neutral (pH 7) solution. rsc.org

The degradation follows first-order kinetics, with the rate constants varying significantly with pH. rsc.org The fastest degradation rate was observed at pH 10, which was approximately 3.3 times faster than at pH 7. rsc.org This is because the ionic form of MPA changes with pH; it exists as different ionized species in acidic and alkaline environments, which can weaken the molecular bonds and accelerate the photolysis reaction. rsc.org Similarly, other research confirmed that degradation is more extensive and rapid under alkaline conditions (pH 8) compared to acidic conditions (pH 3). acs.orgnih.gov Density functional theory (DFT) calculations support these findings, indicating that alkaline conditions are more favorable for the cleavage of the C–P bond. acs.org

Table 2: Kinetic Parameters for the UV Degradation of Methylphosphonic Acid at Different pH Values This interactive table presents the photolysis half-life and first-order reaction rate constants for MPA degradation under various pH conditions.

| pH | Half-life (t₁/₂) (hours) | Degradation Rate Constant (k) (h⁻¹) |

| 2 | 17.32 | 0.040 |

| 7 | 23.10 | 0.030 |

| 10 | 10.05 | 0.069 |

| 13 | 7.07 | 0.098 |

| Data sourced from Zhang & Ji (2019). rsc.org |

Photochemical Degradation Processes

Photochemical degradation, particularly induced by UV radiation, is a primary pathway for the breakdown of the highly stable methylphosphonic acid molecule. acs.org This process involves the absorption of light energy, leading to the cleavage of the carbon-phosphorus (C-P) bond. acs.org

Under UV irradiation, methylphosphonic acid absorbs energy and transitions to an excited state. acs.org This excitation makes the molecule more reactive, facilitating the cleavage of the stable C-P bond and ultimately resulting in the formation of orthophosphate (PO₄) as a final product. acs.orgresearchgate.net The degradation process is significant, with studies showing approximately 90% of MPA being degraded within 68 hours of UV treatment. acs.org The proposed mechanism suggests that the excited MPA molecule interacts with other species in the solution to form free radicals, which are instrumental in breaking the C-P bond. acs.org The final degradation products include not only inorganic phosphoric acid but also methanol (B129727) and formic acid. researchgate.net

Reactive oxygen species (ROS) play a crucial role in the photochemical degradation of methylphosphonic acid. acs.orgrsc.org The primary species responsible for the C-P bond cleavage has been identified as the hydroxyl radical (•OH). acs.orgresearchgate.netresearchgate.net This was determined through ROS-quenching experiments, where the addition of specific scavengers inhibited the degradation process. acs.org

For instance, 2-propanol, a known scavenger of hydroxyl radicals, and sodium azide (B81097) (NaN₃), which scavenges both singlet oxygen (¹O₂) and hydroxyl radicals, were used to probe the reaction. The degradation rate of MPA decreased significantly in the presence of both scavengers, confirming the importance of ROS. acs.org By comparing the effects of the two scavengers, it was calculated that hydroxyl radicals were responsible for over 90% of the degradation at both acidic (pH 3) and alkaline (pH 8) conditions. acs.org Further support comes from Density Functional Theory (DFT) calculations, which show that the energy barriers for C-P bond cleavage initiated by other ROS like singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂˙⁻) are extremely high, making their involvement unlikely under normal conditions. acs.org

Table 3: Photolysis Rate Constants of Methylphosphonic Acid with and without ROS Scavengers This interactive table shows the impact of radical scavengers on the first-order rate constant (k) of MPA degradation, highlighting the role of ROS.

| Condition | Rate Constant (k) at pH 3 (h⁻¹) | Rate Constant (k) at pH 8 (h⁻¹) |

| MPn alone | 0.98 × 10⁻² | 1.77 × 10⁻² |

| + 2-propanol (•OH scavenger) | 0.07 × 10⁻² | 0.06 × 10⁻² |

| + NaN₃ (¹O₂ and •OH scavenger) | 0.31 × 10⁻² | 0.60 × 10⁻² |

| Data sourced from Xia et al. (2019). acs.org |

Advanced analytical techniques such as multi-labeled water isotope probing (MLWIP) and density functional theory (DFT) have been instrumental in elucidating the precise mechanisms of methylphosphonic acid's photodegradation. acs.orgresearchgate.netrsc.org

The MLWIP approach, which uses water with varying oxygen isotopic compositions (δ¹⁸O), was applied to track the source of oxygen in the final orthophosphate product. acs.org The results confirmed that during the C-P bond cleavage, one oxygen atom from an external source is incorporated into the phosphate (B84403) molecule. acs.orgresearchgate.net The isotopic analysis also revealed that the proportion of oxygen incorporated from ambient water into the phosphate product varies with the pH of the solution. acs.orgresearchgate.net

Complementary to these experimental findings, DFT simulations were used to model the photo-oxidation reaction process. acs.orgrsc.org These theoretical calculations corroborated the experimental results from ROS-quenching studies, confirming that the C-P bond is cleaved by hydroxyl radicals (OH−/•OH) and not by other reactive oxygen species. acs.orgresearchgate.netresearchgate.net The DFT models also helped establish that alkaline conditions are more energetically favorable for the C-P bond cleavage, which aligns with the observed degradation kinetics. acs.org

Microbial Catabolism and Biogeochemical Cycling

Methylphosphonic acid (MPn), a significant component of marine dissolved organic phosphorus, serves as a crucial phosphorus source for various microorganisms, particularly in nutrient-depleted environments. acs.orgnih.gov Its breakdown is central to biogeochemical cycling, linking the phosphorus, carbon, and potentially methane (B114726) cycles through distinct microbial pathways. researchgate.netpnas.org

The most well-documented route for methylphosphonic acid catabolism is the Carbon-Phosphorus (C-P) lyase pathway. researchgate.net This pathway is utilized by a wide range of bacteria to cleave the highly stable C-P bond in various phosphonates, thereby liberating inorganic phosphate (Pi) for cellular use. nih.gov A key and environmentally significant byproduct of the C-P lyase-mediated degradation of methylphosphonic acid is methane. acs.orgresearchgate.net

The genetic basis for this pathway is the phn operon, which comprises 14 cistrons (phnC to phnM in Escherichia coli). nih.govpnas.org Within this operon, a suite of seven proteins—PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, and PhnM—are believed to constitute the C-P lyase enzyme complex. pnas.org Research has shown that a core complex of PhnG, PhnH, PhnI, PhnJ, and PhnK purifies together. pnas.org

The degradation process is a multi-step enzymatic cascade:

The pathway is initiated by the PhnI, G, H, and L proteins, which convert methylphosphonic acid and ATP into α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP) and adenine. nih.gov

The PhnM protein, a phosphatase, then hydrolyzes RPnTP to form 5-phospho-α-D-ribosyl-1-phosphonate (PRPn) and pyrophosphate. nih.gov

The final and critical step is catalyzed by PhnJ, a radical S-adenosylmethionine (SAM) enzyme, which cleaves the C-P bond in PRPn to release methane and 5-phospho-α-D-ribose-1,2-cyclic phosphate (PRcP). nih.govoup.com

This phosphate-acquisition strategy is prevalent not only in the oligotrophic, oxic upper ocean but has also been identified in groundwater ecosystems, indicating its broad environmental relevance. oup.comnih.gov

Until recently, the C-P lyase pathway was the only known mechanism for the biological degradation of methylphosphonic acid. researchgate.net However, research has unveiled an alternative, oxidative pathway in certain marine bacteria, such as Gimesia maris. acs.orgresearchgate.net This discovery reveals a new metabolic fate for methylphosphonic acid in the environment. acs.org

Unlike the C-P lyase pathway, this oxidative route does not produce methane. acs.orgportlandpress.com Instead, it breaks down methylphosphonic acid into formate (B1220265) and inorganic phosphate. acs.orgresearchgate.net The marine planctomycete Gimesia maris can utilize methylphosphonic acid as its sole phosphorus source despite lacking the phn operon that encodes the C-P lyase machinery. acs.org The presence of this oxidative pathway has also been suggested in other significant marine microbes, including Prochlorococcus, highlighting that methylphosphonic acid can be cycled without contributing to methane production. researchgate.net

Table 1: Comparison of Microbial Degradation Pathways for Methylphosphonic Acid

| Feature | Carbon-Phosphorus Lyase Pathway | Oxidative Degradation Pathway (Gimesia maris) |

| Primary End Products | Methane and Inorganic Phosphate acs.orgoup.com | Formate and Inorganic Phosphate acs.orgresearchgate.net |

| Genetic Locus | phn operon acs.orgpnas.org | Locus containing phnY** and phnZ1 genes acs.org |

| Key Enzyme Complex | PhnGHIJKLM pnas.org | GmPhnY* and GmPhnZ1 acs.orgportlandpress.com |

| Environmental Role | Phosphate acquisition, aerobic methane production oup.comnih.gov | Phosphate acquisition acs.org |

| Example Organism | Escherichia coli, Pelagibacterales nih.govnih.gov | Gimesia maris, Prochlorococcus acs.orgresearchgate.net |

The oxidative degradation of methylphosphonic acid in Gimesia maris is carried out by a specific two-enzyme system: GmPhnY* and GmPhnZ1. acs.orgportlandpress.com These enzymes were identified and characterized, revealing a stepwise process for cleaving the C-P bond.

GmPhnY *: This enzyme, also known as methylphosphonate (B1257008) hydroxylase, is a non-heme iron (Fe(II)) and 2-oxoglutarate-dependent dioxygenase. portlandpress.comqmul.ac.uk It requires Fe(II) to function and catalyzes the first step of the pathway: the hydroxylation of methylphosphonic acid to form hydroxymethylphosphonic acid. acs.orgqmul.ac.uk

GmPhnZ1 : This enzyme, a (hydroxymethyl)phosphonate dioxygenase, belongs to the histidine-aspartate hydrolase superfamily and is also an iron-dependent oxygenase. researchgate.netenzyme-database.org It requires Fe(II) and catalyzes the second and final step, oxidizing hydroxymethylphosphonic acid to yield formic acid and inorganic phosphate. acs.orgenzyme-database.org

In G. maris, this enzymatic system is specific to methylphosphonic acid and does not process other phosphonates like 2-aminoethylphosphonic acid. acs.org

**Table 2: Key Enzymes in the Oxidative Degradation of Methylphosphonic Acid in *Gimesia maris***

| Enzyme Name | Gene Name | Enzyme Class | Cofactors/Requirements | Reaction Catalyzed | Product(s) |

| Methylphosphonate hydroxylase | GmPhnY* | Fe/2OG dependent dioxygenase portlandpress.comqmul.ac.uk | Fe(II), 2-oxoglutarate, O₂ qmul.ac.uk | Hydroxylation of methylphosphonate acs.org | Hydroxymethylphosphonate, succinate, CO₂ qmul.ac.uk |

| (Hydroxymethyl)phosphonate dioxygenase | GmPhnZ1 | Oxygenase enzyme-database.org | Fe(II), O₂ enzyme-database.org | Oxidation of hydroxymethylphosphonate acs.org | Formate, phosphate enzyme-database.org |

The microbial catabolism of methylphosphonic acid is a critical process with far-reaching biogeochemical consequences.

The C-P lyase pathway is the likely explanation for the "oceanic methane paradox"—the persistent supersaturation of methane in vast, oxygenated regions of the open ocean where methanogens, which are typically strict anaerobes, cannot thrive. nih.govresearchgate.netcore.ac.uk The biosynthesis of methylphosphonic acid by marine archaea like Nitrosopumilus maritimus and its subsequent degradation by other microbes provides a direct biological source for this methane. nih.govresearchgate.netcore.ac.uk This aerobic methane production is estimated to contribute as much as 4% to the total global methane budget. nih.govresearchgate.net Studies in the oligotrophic North Atlantic have measured potential net rates of methylphosphonate-driven methane formation at a median of 0.4 nmol of methane per liter per day. nih.govresearchgate.net

From the perspective of the global phosphorus cycle, phosphonates, including methylphosphonic acid, represent a vital reservoir of this life-limiting nutrient. pnas.orguml.edu In the vast, phosphate-depleted regions of the world's oceans, the ability to cleave the C-P bond of methylphosphonic acid gives microorganisms a competitive advantage. nih.govnih.gov The liberation of phosphate from this compound directly fuels microbial growth and primary production. nih.govresearchgate.net It has been estimated that phosphorus released from phosphonate (B1237965) metabolism can sustain a substantial portion—a median of 11% in one study—of surface carbon fixation in oligotrophic regions. nih.govresearchgate.net The existence of both methane-producing and non-methane-producing degradation pathways underscores the central role of methylphosphonic acid as a link between the marine phosphorus and carbon cycles. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Methylphosphonic Acid Detection and Quantification

Chromatographic Techniques for Trace Analysis

Trace analysis of methylphosphonic acid (MPA), a key and stable hydrolysis product of several nerve agents, necessitates highly sensitive and selective analytical methods. Chromatographic techniques coupled with mass spectrometry are the primary tools for its unambiguous identification and quantification in various, often complex, matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of chemical warfare agent degradation products. nih.gov It offers high chromatographic resolution and definitive identification based on mass spectra. However, due to the high polarity and low volatility of methylphosphonic acid, it cannot be directly analyzed by GC-MS. murdoch.edu.auacs.org Therefore, a crucial derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. murdoch.edu.au

To make methylphosphonic acid and its related alkyl methylphosphonic acids (AMPAs) amenable to GC-MS analysis, their polar phosphonic acid group must be chemically modified. The most common strategies are silylation and alkylation (including esterification and methylation), which replace the acidic protons with non-polar groups, thereby increasing volatility. researchgate.net

Silylation: This is one of the most frequently used derivatization methods. It involves reacting the analyte with a silylating agent to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netoup.com The TBDMS derivatives are generally more stable than TMS derivatives. spectroscopyonline.com Silylation with BSTFA and 10% TMCS has been optimized for the analysis of related compounds, with reactions carried out at 90°C for 150 minutes to ensure high conversion rates. oup.com

Esterification and Methylation: This approach converts the phosphonic acid into an ester, typically a methyl or benzyl (B1604629) ester.

Methylation: Diazomethane (B1218177) was historically a standard reagent for methylating phosphonic acids due to its high reactivity under mild conditions. osti.gov However, due to its toxicity and explosive nature, safer alternatives are preferred. Trimethylsilyldiazomethane (B103560) (TMSDAM) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) are effective methylating agents that produce methyl esters suitable for GC-MS analysis. osti.govresearchgate.net Trimethyloxonium tetrafluoroborate is a stable solid that can efficiently methylate phosphonic acids in various matrices, with optimal derivatization achieved within two hours at room temperature. osti.govmdpi.com

Pentafluorobenzylation: This method uses a reagent like pentafluorobenzyl bromide to create PFB esters, which are stable and can be analyzed with high sensitivity using negative chemical ionization (NCI) mass spectrometry. researchgate.net

Benzylation: Benzylation, often using benzyl halides, provides adducts with higher molecular weights, leading to longer retention times which can be advantageous in separating them from matrix interferences. nih.gov

The following table summarizes various derivatization strategies for methylphosphonic acid and its analogs for GC-MS analysis.

| Derivatization Strategy | Reagent(s) | Resulting Derivative | Key Features & Conditions |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) ester | A very common method; reaction conditions can be optimized (e.g., 90°C for 140-150 min) to maximize yield. oup.com |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) ester | Produces stable derivatives, often used for trace analysis in environmental samples. spectroscopyonline.com |

| Methylation | Diazomethane (CH₂N₂) | Methyl ester | A powerful and highly reactive agent, but its use is limited due to its toxicity and explosive nature. osti.gov |

| Methylation | Trimethylsilyldiazomethane (TMSDAM) | Methyl ester | A safer alternative to diazomethane for producing methyl esters. researchgate.net |

| Methylation | Trimethyloxonium tetrafluoroborate (TMO•BF₄) | Methyl ester | A stable solid reagent that efficiently methylates phosphonic acids at room temperature within hours, minimizing interferences. osti.govmdpi.com |

| Esterification | Pentafluorobenzyl (PFB) bromide | Pentafluorobenzyl ester | Creates derivatives that are highly sensitive in negative chemical ionization (NCI) mode. researchgate.net |

| Esterification | Benzyl trichloroacetimidates | Benzyl ester | An alternative method for benzylation that can proceed under neutral or slightly acidic conditions. nih.gov |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation and pre-concentration technique that is particularly useful for analyzing volatile and semi-volatile compounds in complex matrices like soil or water. nih.govnews-medical.net In the context of methylphosphonic acid analysis, HS-SPME is coupled with the derivatization step. nih.gov

The process involves placing the sample (e.g., soil suspended in water) in a sealed vial. nih.gov After an in-situ derivatization of the non-volatile methylphosphonic acid to a volatile ester, the vial is heated to a specific temperature. news-medical.netnih.gov A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is then exposed to the headspace (the gas phase above the sample). news-medical.netnih.gov The volatile derivatives partition from the sample matrix into the headspace and are adsorbed onto the fiber. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a GC-MS, where the derivatives are thermally desorbed for analysis. nih.govmdpi.com

This technique has been successfully developed for the GC-MS analysis of nerve agent degradation products, with optimization of parameters such as fiber type, headspace time, and temperature leading to detection limits in the picogram per milliliter (pg/mL) range. nih.gov HS-SPME is advantageous as it is rapid, requires minimal sample volume, and reduces matrix interference since the non-volatile components of the sample are left behind. mdpi.comemich.edu

Despite its utility, the GC-MS analysis of methylphosphonic acid is fraught with challenges.

Derivatization Inefficiency and Byproducts: The derivatization reaction itself can be a source of problems. Incomplete derivatization leads to poor sensitivity and inaccurate quantification. Furthermore, the derivatization reagents can introduce interfering byproduct peaks into the chromatogram. jst.go.jp

Matrix Effects: Environmental and biological samples are inherently complex. Soil matrices can contain components that suppress the derivatization reaction or adsorb the analytes, leading to low recovery yields. researchgate.netjst.go.jp For instance, the presence of magnesium and calcium ions extracted from environmental samples can interfere with silylation methods. murdoch.edu.au Similarly, urine samples contain numerous acidic components that can co-elute with and interfere with the analytes of interest. oup.com

Interference from Other Organophosphorus Compounds: The widespread use of organophosphorus pesticides (OPPs) in agriculture means they can be present in environmental samples. spectroscopyonline.com As these compounds also contain phosphorus, they or their degradation products can potentially interfere with the detection of methylphosphonic acid, leading to false positives if the chromatographic separation or mass spectrometric detection is not sufficiently specific. spectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and often preferred technique for the analysis of methylphosphonic acid and its alkylated analogs. oup.comnih.gov A significant advantage of LC-MS is its ability to analyze polar, non-volatile, and thermally labile compounds in their native form, often eliminating the need for the challenging derivatization step required for GC-MS. researchgate.netnih.gov

Methodologies using techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents allow for the effective separation of these highly polar compounds from complex sample matrices. spectroscopyonline.comnih.gov LC-MS/MS (tandem mass spectrometry) provides excellent selectivity and sensitivity, with detection limits for methylphosphonic acid in water and soil extracts reported in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. researchgate.netnih.govzldm.ru

The choice of ionization source is critical in LC-MS for achieving optimal sensitivity. For methylphosphonic acid and related compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like methylphosphonic acid. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For phosphonic acids, negative ion mode ESI is generally superior, providing higher sensitivity and selectivity. helsinki.fi The signal intensity in ESI can be further enhanced by the post-column addition of certain organic solvents, such as aprotic solvents or long-chain alcohols, which can increase the signal-to-noise ratio by factors of up to 60 and 19, respectively. nih.govacs.org Reactive DESI, a variant of ESI, can enhance specificity by reacting the analyte with a reagent in the spray solvent to form characteristic anionic adducts. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization source that is generally more suitable for less polar compounds. While it has been used for the analysis of chemical warfare agent hydrolysis products, studies comparing ionization techniques have shown that APCI is significantly less sensitive and efficient for the identification of isopropyl methylphosphonic acid (a close analog of MPA) compared to ESI. researchgate.netresearchgate.nethelsinki.fi

The following table compares the performance of ESI and APCI for the analysis of methylphosphonic acid and its analogs based on reported findings.

| Ionization Source | Ionization Mode | Sensitivity | Key Findings |

| Electrospray Ionization (ESI) | Negative Ion | High | Considered the best method for identification. Provides excellent limits of detection (LOD) and quantification (LOQ). helsinki.fi Signal can be significantly enhanced with post-column solvent addition. nih.gov |

| Electrospray Ionization (ESI) | Positive Ion | Moderate | Can be used, but generally less sensitive than negative ion mode for these compounds. nih.gov |

| Atmospheric Pressure Chemical Ionization (APCI) | Negative & Positive Ion | Low to Moderate | Shown to be the least sensitive and least efficient ionization technique for isopropyl methylphosphonic acid. helsinki.fi LC-ESI-MS offers an order of magnitude greater sensitivity than LC-APCI-MS for phosphonic acids. researchgate.net |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Speciation

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful elemental analysis technique that offers exceptional sensitivity for the detection of methylphosphonic acid. thermofisher.com This method relies on an inductively coupled plasma source to atomize and ionize the sample, with a mass spectrometer to separate and quantify the ions. thermofisher.comwikipedia.org For phosphorus-containing compounds like methylphosphonic acid, ICP-MS provides element-specific detection, which is a significant advantage when analyzing complex samples. nih.gov

The primary challenge in the ICP-MS analysis of phosphorus is the potential for polyatomic interferences, particularly from nitrogen-containing species present in the plasma and the sample matrix. researchgate.net However, the implementation of collision/reaction cell technology has largely overcome this issue. By introducing a gas such as helium into the cell, interfering polyatomic ions can be effectively removed, thereby reducing the background signal and enhancing the detection limits for phosphorus. researchgate.net

When coupled with separation techniques like high-performance liquid chromatography (HPLC), ICP-MS allows for the speciation of different organophosphorus compounds. nih.govresearchgate.net This hyphenated technique, HPLC-ICP-MS, enables the separation of methylphosphonic acid from other related compounds, followed by its highly sensitive and specific detection. For instance, a method using reversed-phase ion-pairing HPLC coupled with ICP-MS has been successfully developed for the simultaneous analysis of methylphosphonic acid and other degradation products. researchgate.net This approach has demonstrated low detection limits, making it suitable for environmental monitoring of soil and water samples. researchgate.net

Table 1: Detection Limits for Methylphosphonic Acid and Related Compounds by RP-IP-HPLC-ICP-MS

| Compound | Detection Limit (pg/mL) |

| Methylphosphonic acid (MPA) | 139 |

| Ethyl methylphosphonic acid (EMPA) | 263 |

| Isopropyl methylphosphonic acid (IMPA) | 183 |

Data sourced from research on the analysis of organophosphorus chemical warfare agent degradation products. researchgate.net

Ion Chromatography (IC) for Aqueous and Biological Samples

Ion chromatography (IC) is a widely employed technique for the analysis of ionic species in various matrices, including aqueous and biological samples. oup.comchrom-china.comnih.gov It is particularly well-suited for the separation of highly polar and ionizable compounds like methylphosphonic acid. chrom-china.comnih.gov The separation mechanism in IC is based on the interaction of the analyte ions with a charged stationary phase. nih.gov

For the analysis of methylphosphonic acid, anion-exchange chromatography is typically used. nih.gov The coupling of IC with mass spectrometry (IC-MS) provides a powerful tool for both the separation and unequivocal identification of methylphosphonic acid, even in complex matrices such as urine. nih.gov This combination allows for the sensitive and selective determination of underivatized methylphosphonic acid and related alkylphosphonic acids. nih.gov The use of IC-MS has been instrumental in the analysis of clinical and environmental samples for the presence of nerve agent metabolites. oup.comchrom-china.comopcw.org

The versatility of IC allows for the use of different organic modifiers in the mobile phase to enhance the selectivity and achieve separation of closely related compounds. oup.com This technique has proven effective for the determination of methylphosphonic acid and its various alkylated derivatives in a single analytical run. oup.comopcw.org

Spectroscopic Characterization Techniques

Spectroscopic methods play a crucial role in the structural elucidation and quantitative analysis of methylphosphonic acid, as well as in monitoring its formation and degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P-NMR) for Quantitative Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P-NMR), is an exceptionally powerful technique for the analysis of phosphorus-containing compounds. researchgate.netmdpi.com The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, which results in sharp and well-resolved signals, making it ideal for both qualitative and quantitative analysis. mdpi.comresearchgate.net

³¹P-NMR provides direct and unambiguous detection of methylphosphonic acid. indexcopernicus.com The chemical shift of the phosphorus nucleus in methylphosphonic acid is characteristic and allows for its identification in a mixture of compounds. indexcopernicus.com For quantitative purposes, an internal standard is often employed. mdpi.comrsc.org Methylphosphonic acid itself has been successfully used as an internal standard for the quantification of phosphate (B84403) in beverages, demonstrating its utility and the reliability of the ³¹P-NMR method. rsc.org

The technique is non-destructive and generally requires minimal sample preparation, which is a significant advantage, especially for the analysis of biological samples like urine and plasma. indexcopernicus.com Studies have shown that ³¹P-NMR can be used for the direct analysis of nerve agent metabolites, including methylphosphonic acid, in these complex biological matrices without the need for extensive sample pretreatment. indexcopernicus.com The method has demonstrated linearity over a range of concentrations, making it suitable for quantitative applications. indexcopernicus.com

Table 2: ³¹P-NMR Chemical Shifts of Methylphosphonic Acid and a Related Compound

| Compound | pH | Chemical Shift (ppm) |

| Methylphosphonic acid (MPA) | 1 | 31.4 |

| Isopropyl methylphosphonic acid (IMPA) | 1 | 31.9 |

Data obtained from a study on the detection of nerve agent metabolites in biological samples. indexcopernicus.com

Infrared (IR) and Raman Spectroscopies for Degradation Monitoring and Solid-State Analysis

Infrared (IR) and Raman spectroscopies are vibrational spectroscopy techniques that provide information about the chemical bonds and molecular structure of a compound. rsc.orgresearchgate.net These methods are particularly useful for monitoring the degradation of precursor compounds to methylphosphonic acid in the solid state. rsc.orgresearchgate.netosti.gov

Both IR and Raman spectroscopy have been employed to study the hydrolysis of methylphosphonic anhydride (B1165640) to methylphosphonic acid. rsc.orgresearchgate.net These non-invasive techniques can be used to monitor the reaction progress over time by quantifying the concentrations of the reactant and product based on their characteristic vibrational bands. rsc.org Raman spectroscopy has been shown to be particularly effective in these studies, as it is less sensitive to changes in the physical form of the sample, such as deliquescence, which can occur at higher humidity levels. rsc.orgresearchgate.net

Surface-enhanced Raman spectroscopy (SERS) is a variation of Raman spectroscopy that offers significantly enhanced sensitivity, allowing for the detection of trace amounts of analytes. SERS has been utilized to characterize the different vibrational modes of methylphosphonic acid in various environmental conditions. nih.gov

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Functionalized Materials

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface analysis techniques that are used to characterize materials that have been functionalized with methylphosphonic acid or its derivatives. materialinterface.comrsc.orgmdpi.com

XRD provides information about the crystalline structure of a material. materialinterface.comresearchgate.net It can be used to identify the crystalline phases present in a sample and to determine the effects of functionalization on the material's structure. researchgate.netsid.ir For example, XRD has been used to investigate the crystal structure of graphene oxide before and after functionalization with amino methylphosphonic acid. sid.ir

XPS, on the other hand, provides information about the elemental composition and chemical states of the elements on the surface of a material. materialinterface.com This technique is highly surface-sensitive and can be used to confirm the successful attachment of phosphonic acid groups to a substrate. rsc.orgsid.ir High-resolution XPS can provide detailed information about the chemical bonding environment of the phosphorus, carbon, and oxygen atoms, which helps in understanding the mechanism of functionalization. sid.ir

Table 3: XPS Binding Energies for Functional Groups on Graphene Oxide

| Bond | Binding Energy (eV) |

| C=C | 285 |

| C-OH | 286.2 |

| C-O-C | 278.1 |

| C=O | 288.2 |

| O=C-OH | 289.1 |

Data from a study on the functionalization of graphene oxide with amino methyl phosphonic acid. sid.ir

Immunochemical and Biosensoric Detection Platforms

In recent years, there has been a growing interest in the development of immunochemical and biosensor-based platforms for the rapid and sensitive detection of methylphosphonic acid. These approaches offer the potential for in-field analysis and can be highly specific.

One innovative approach involves the use of Förster resonance energy transfer (FRET)-based biosensors. nih.govacs.org In this system, quantum dots are functionalized with oligonucleotide aptamers that have a specific affinity for methylphosphonic acid. nih.govacs.org When the target molecule binds to the aptamer, it induces a conformational change that alters the FRET signal, allowing for quantitative detection. nih.govacs.org This type of biosensor has been successfully used to detect methylphosphonic acid in complex matrices like artificial urine with a detection limit comparable to some chromatographic methods. nih.govacs.org

Electrochemical biosensors represent another promising avenue for methylphosphonic acid detection. These sensors often utilize molecularly imprinted polymers (MIPs) to create specific recognition sites for the target analyte. The binding of methylphosphonic acid to the MIP can be detected through changes in the electrochemical signal. These platforms can offer high sensitivity and selectivity. nih.gov Furthermore, the use of nanomaterials, such as carbon nanotubes and magnetic nanoparticles, in the construction of these biosensors can significantly enhance their performance. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) represents a powerful immunochemical tool for the detection of organophosphorus compounds like methylphosphonic acid. The development of monoclonal antibodies (MAbs) with high specificity and affinity has been a cornerstone of this approach. nih.govnih.gov

Researchers have successfully developed direct competitive ELISAs using monoclonal antibodies produced against soman (B1219632) derivatives. nih.gov In one such study, monoclonal antibodies were generated by immunizing mice with a soman derivative, methyl phosphonic acid, p-aminophenyl 1,2,2,-trimethyl-propyl diester (MATP), linked to human serum albumin (HSA). nih.gov This led to the production of several monoclonal antibodies, primarily of the IgG1 and IgG2a subclasses. nih.gov

The sensitivity of these ELISAs is a key performance metric. Competitive inhibition enzyme immunoassay (CIEIA) formats have demonstrated the ability to detect free MATP at concentrations in the micromolar range, with IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 2.5 x 10⁻⁶ mol/l to 4.3 x 10⁻⁴ mol/l. nih.gov The detectable concentration for MATP was as low as 5.4 x 10⁻⁷ mol/l, with a total assay time of 280 minutes. nih.gov By linking the hapten to horseradish peroxidase (HRPO), the total duration of the direct competitive ELISA was significantly reduced to 40 minutes. nih.gov For the nerve agent soman itself, an optimized direct competitive ELISA using these monoclonal antibodies could detect concentrations as low as 5.0 x 10⁻⁷ mol/l. nih.gov The assay has also been successfully used to detect soman in various biological matrices, including human, goat, rabbit, and chicken serum, as well as in milk and tap water, with detection limits in the range of 1.3 x 10⁻⁶ to 2.0 x 10⁻⁶ mol/l. nih.gov

The specificity of the monoclonal antibodies is another critical factor. Studies have shown that the developed antibodies exhibit minimal cross-reactivity with other nerve agents like sarin (B92409) and tabun, and no cross-reactivity with VX. nih.gov This high degree of specificity is crucial for the unambiguous identification of the target analyte in complex samples.

Table 1: Performance of ELISA for Organophosphorus Compound Detection

| Target Analyte | Assay Format | Monoclonal Antibody Source | IC50 Value | Detection Limit | Assay Duration | Reference |

|---|---|---|---|---|---|---|

| MATP | CIEIA | Immunized BALB/c Mice | 2.5 x 10⁻⁶ - 4.3 x 10⁻⁴ mol/l | 5.4 x 10⁻⁷ mol/l | 280 min | nih.gov |

| MATP | Direct Competitive ELISA | Immunized BALB/c Mice | Not Reported | Not Reported | 40 min | nih.gov |

| Soman | Direct Competitive ELISA | Immunized BALB/c Mice | Not Reported | 5.0 x 10⁻⁷ mol/l | 40 min | nih.gov |

| Soman in Biological Samples | Direct Competitive ELISA | Immunized BALB/c Mice | Not Reported | 1.3 x 10⁻⁶ - 2.0 x 10⁻⁶ mol/l | Not Reported | nih.gov |

Aptasensor Design and Application (e.g., Gold Nanoparticle-Based Colorimetric Assays)

Aptasensors have emerged as a promising alternative to antibody-based assays for the detection of small molecules like methylphosphonic acid. Aptamers, which are single-stranded DNA or RNA oligonucleotides, can be engineered to bind to specific targets with high affinity and selectivity. ajchem-a.comikm.org.my Gold nanoparticle (AuNP)-based colorimetric assays are a particularly attractive application of aptasensors due to their simplicity and the ability to produce a visual color change. ikm.org.myglobalauthorid.com

The principle behind these sensors often involves the aggregation or dispersion of AuNPs, which results in a distinct color shift. In the presence of the target analyte, the aptamer undergoes a conformational change, leading to the aggregation of the AuNPs and a color change from red to blue. ikm.org.my The synthesis of citrate-capped gold nanoparticles (cit-AuNPs) is a common starting point for these sensors. ajchem-a.comikm.org.my

The optimization of aptasensor performance is crucial for achieving high sensitivity and reliability. Response surface methodology has been employed to optimize factors such as the concentration of cit-AuNPs, the concentration of the DNA aptamer, and the incubation period. researchgate.netikm.org.my One study found the optimal conditions to be a cit-AuNP concentration of 0.34 nM, a DNA aptamer concentration of 3.9 µM, and an incubation time of 18 minutes. ikm.org.my Another study identified optimal conditions as 300 µL of cit-AuNPs and 1 µL of 1 µM DNA aptamer. ajchem-a.comajchem-a.com

Under optimized conditions, these colorimetric aptasensors have demonstrated a linear response to MPA concentrations. For instance, a linear range of 5.0 to 30.0 mM with a limit of detection (LOD) of 0.3 mM has been reported. ajchem-a.comajchem-a.com Another approach using Förster resonance energy transfer (FRET) with quantum dots and DNA aptamers achieved a detection limit of 743 nM for MPA in artificial urine. nih.govacs.org

Table 2: Gold Nanoparticle-Based Colorimetric Aptasensors for Methylphosphonic Acid (MPA) Detection

| Sensor Type | Key Components | Optimized Parameters | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Colorimetric Aptasensor | cit-AuNPs, DNA Aptamer | 0.34 nM cit-AuNPs, 3.9 µM DNA Aptamer, 18 min incubation | Not Reported | Not Reported | ikm.org.my |

| Colorimetric Aptasensor | cit-AuNPs, DNA Aptamer | 300 µL cit-AuNPs, 1 µL of 1 µM DNA Aptamer | 5.0 - 30.0 mM | 0.3 mM | ajchem-a.comajchem-a.com |

| FRET-based Biosensor | Quantum Dots, DNA Aptamers, Quencher Molecules | Not specified | Not Reported | 743 nM (in artificial urine) | nih.govacs.org |

Sample Preparation and Matrix Effects in Environmental and Biological Sample Analysis

The accurate analysis of methylphosphonic acid in environmental and biological samples is often complicated by the presence of interfering substances in the sample matrix. oup.com Therefore, effective sample preparation techniques are essential to isolate the analyte of interest and minimize matrix effects.

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of analytes from complex matrices. researchgate.netnus.edu.sg The optimization of SPE methods for methylphosphonic acid and its derivatives involves the careful selection of the sorbent material and elution conditions to achieve high recovery and purity. researchgate.netnih.gov

A variety of SPE sorbents have been investigated for their ability to retain alkyl methylphosphonic acids (AMPAs). These include zirconium dioxide (ZrO2), titanium dioxide (TiO2), polymeric mixed-mode anion exchange resins, and porous graphitic carbon. nih.govresearchgate.net Zirconium dioxide has shown high affinity for AMPAs and is compatible with liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net An on-line SPE-LC-MS method using a ZrO2 column allowed for the determination of AMPAs in aqueous soil extracts at concentrations as low as 0.05-0.5 µg/L. nih.gov

Other novel SPE materials have also been developed. For example, a polymeric anion exchange film synthesized on a gold plate has been used for the selective extraction of organophosphonic acids. nih.gov This method demonstrated detection limits between 0.1 and 0.4 µg/mL and recoveries ranging from 50% to 110% in aqueous solutions with various interferences. nih.gov Molecularly imprinted polymers (MIPs) have also been explored as SPE sorbents for their high selectivity towards target analytes. nus.edu.sg

The optimization of SPE protocols includes conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. For instance, a method for analyzing glyphosate (B1671968) and methylphosphonic acid involved conditioning a molecularly imprinted polymer (MIP) with water, loading the sample, and eluting the analytes with 0.1 M HCl. researchgate.net

Table 3: Optimized Solid-Phase Extraction (SPE) Methods for Methylphosphonic Acid and Related Compounds

| Sorbent Material | Target Analytes | Sample Matrix | Key Findings | Limit of Detection/Quantitation | Reference |

|---|---|---|---|---|---|

| Zirconium Dioxide (ZrO2) | Alkyl Methylphosphonic Acids (AMPAs) | Aqueous Soil Extracts | High affinity and compatibility with LC-MS. | 0.05-0.5 µg/L | nih.govresearchgate.net |

| Poly[(2-(methacryloyloxy)ethyl)trimethylammonium chloride] film | Organophosphonic Acids | Aqueous Solution | Selective extraction with good recovery. | 0.1 - 0.4 µg/mL | nih.gov |

| Molecularly Imprinted Polymer (MIP) | Glyphosate and Methylphosphonic Acid | Drinking Water | Effective quantitation without derivatization. | 0.031 mg/kg for methylphosphonic acid | researchgate.net |

| Strong Anion-Exchange Resin | Glyphosate and Aminomethylphosphonic acid (AMPA) | Water Samples | High recovery and precision. | Not specified | researchgate.net |

Desalting Procedures for Complex Matrices (e.g., Electrodialysis)

High salt concentrations in sample matrices, such as seawater or urine, can significantly interfere with the analysis of polar compounds like methylphosphonic acid. uni-rostock.denih.gov These salt matrix effects can lead to ion suppression in mass spectrometry and reduced recovery in SPE. oup.comuni-rostock.de Therefore, desalting procedures are often necessary for the reliable analysis of such samples. uni-rostock.de

Electrodialysis (ED) has been shown to be a suitable technique for separating organic compounds from salt ions in high-salinity samples like seawater. uni-rostock.denih.gov This method utilizes ion-exchange membranes and an electric potential to remove salt ions from the sample, thereby reducing matrix effects in subsequent analyses. uni-rostock.de The implementation of an ED desalting procedure has been shown to improve the recovery of methylphosphonic acid on SPE materials. nih.gov The application of ED prior to instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS), can lead to uniform chromatographic behavior and low matrix effects. uni-rostock.de

While effective, it is important to note that some loss of the target analyte can occur during electrodialysis through passage across the membranes or adsorption to the system components. uni-rostock.de The physicochemical properties of the analyte play a role in the extent of this loss. uni-rostock.de Despite this, the combination of electrodialysis with SPE has enabled the detection of organophosphonates like glyphosate and AMPA in seawater at concentrations in the low ng/L range. uni-rostock.de

Forensic and Chemical Weapons Convention Cwc Verification Research

Methylphosphonic Acid as a Nerve Agent Degradation Biomarker

Methylphosphonic acid (MPA) is a crucial biomarker in the forensic investigation of chemical warfare nerve agent (CWNA) use. murdoch.edu.au It serves as the terminal and highly stable hydrolysis product of several organophosphorus nerve agents, including Sarin (B92409) (GB), Soman (B1219632) (GD), Cyclosarin (GF), and VX. murdoch.edu.aupreprints.org The degradation pathway typically involves the initial hydrolysis of the nerve agent to its corresponding O-alkyl methylphosphonic acid (AMPA), which then undergoes a much slower hydrolysis to form MPA. chromatographytoday.comgtfch.org

The presence of MPA or specific AMPAs in environmental or biological samples is a significant indicator of nerve agent exposure. researchgate.netdiva-portal.org This is because these phosphonic acids are not naturally occurring and have limited industrial applications, making their detection a strong piece of forensic evidence. chromatographytoday.com For instance, the detection of isopropyl methylphosphonic acid points to the use of Sarin, while pinacolyl methylphosphonic acid indicates the use of Soman. gtfch.org These degradation products can be detected in various matrices, including soil, water, vegetation, blood, and urine, sometimes long after the initial exposure. chromatographytoday.comgtfch.orgnih.gov

The stability of these biomarkers allows for retrospective analysis, which is vital for CWC verification and investigating allegations of use. researchgate.net Research has demonstrated the persistence of these analytes on surfaces and in environmental samples, reinforcing their role as reliable long-term markers. researchgate.netrsc.org

Table 1: Nerve Agents and their Corresponding Methylphosphonic Acid Biomarkers

| Nerve Agent | Primary Hydrolysis Product (AMPA) | Final Hydrolysis Product |

| Sarin (GB) | Isopropyl methylphosphonic acid | Methylphosphonic acid (MPA) |

| Soman (GD) | Pinacolyl methylphosphonic acid | Methylphosphonic acid (MPA) |

| Cyclosarin (GF) | Cyclohexyl methylphosphonic acid | Methylphosphonic acid (MPA) |

| VX | Ethyl methylphosphonic acid (EMPA) | Methylphosphonic acid (MPA) |

Analytical Challenges in CWC-Related Sample Analysis

The analysis of methylphosphonic acid and related AMPAs for CWC verification is fraught with analytical challenges, primarily stemming from their chemical properties. These compounds are highly polar, non-volatile, and lack a strong chromophore, which complicates their detection and quantification. chromatographytoday.comspectroscopyonline.com

A significant challenge is their unsuitability for direct analysis by gas chromatography-mass spectrometry (GC-MS), a standard method in many laboratories. murdoch.edu.au To be analyzed by GC-MS, the polar phosphonic acids must first be converted into more volatile and less polar derivatives. murdoch.edu.auspectroscopyonline.com This derivatization process, often involving silylation or methylation, adds time and complexity to the analysis and can be a source of variability. murdoch.edu.audiva-portal.orgresearchgate.net

While liquid chromatography-mass spectrometry (LC-MS) is better suited for polar compounds, it also presents difficulties. chromatographytoday.com The high polarity of MPA and AMPAs results in poor retention on conventional reversed-phase LC columns, making their separation from other sample components challenging. chromatographytoday.com Specialized chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) or the use of porous graphitic carbon columns, are often required for effective separation and sensitive detection. chromatographytoday.com

Furthermore, samples collected during CWC inspections or from alleged use sites are often complex matrices, such as soil, oil, or biological fluids. nih.govnih.gov These matrices can contain numerous interfering substances that suppress the ionization of the target analytes in the mass spectrometer source, leading to reduced sensitivity and potential false negatives. spectroscopyonline.com Therefore, extensive sample preparation, including extraction and clean-up steps, is crucial but also time-consuming, highlighting the need for robust and highly selective analytical methods to achieve the low detection limits (sub-parts-per-billion) required by the OPCW. chromatographytoday.comacs.org

Table 2: Summary of Analytical Challenges and Mitigation Strategies

| Challenge | Primary Analytical Technique Affected | Common Mitigation Strategy |

| High Polarity / Low Volatility | Gas Chromatography (GC) | Chemical Derivatization (e.g., silylation, esterification) to increase volatility. murdoch.edu.auchromatographytoday.com |

| Poor Chromatographic Retention | Liquid Chromatography (LC) | Use of specialized columns (e.g., HILIC, porous graphitic carbon); optimization of mobile phase. chromatographytoday.com |

| Matrix Effects / Interferences | Mass Spectrometry (MS) | Extensive sample preparation (e.g., solid-phase extraction), use of tandem MS (MS/MS) for higher selectivity. chromatographytoday.comacs.org |

| Need for Low Detection Limits | GC-MS, LC-MS | High-resolution mass spectrometry (HRMS), optimized sample preparation, tandem MS. chromatographytoday.comresearchgate.net |

Development of Rapid In-Field Detection Technologies

To address the challenges of off-site laboratory analysis and to provide timely information during inspections, there is significant research into developing rapid, portable, and field-deployable technologies for the detection of methylphosphonic acid and its precursors. murdoch.edu.au On-site analysis is preferred in CWC verification as it allows for the immediate resolution of ambiguities. google.com

One area of focus is the development of faster and simpler derivatization methods that can be used in the field with portable GC-MS instruments. murdoch.edu.aumurdoch.edu.au Research has explored novel reagents and reaction conditions to reduce the time and complexity of this critical step. For example, a method involving the conversion of MPA to methylphosphonyl dichloride followed by rapid reaction with an alcohol has shown promise as a proof-of-concept for in-field derivatization. murdoch.edu.au

Beyond GC-MS, other technologies are being adapted for field use. Microchip electrophoresis (MCE) systems coupled with capacitively coupled contactless conductivity detection (C4D) offer the potential for rapid analysis (under 2 minutes) of phosphonic acids in a portable format. mdpi.com These devices have demonstrated detection limits in the low mg/L range for alkyl methylphosphonic acids. mdpi.com

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), have also been developed. nih.gov These methods rely on the specific binding of monoclonal antibodies to the target analyte or a functionalized version of it, providing a sensitive and specific detection system that can be configured into rapid test kits. nih.gov Additionally, simple colorimetric micro spot tests have been created as screening tools. google.com These tests produce a visible color change in the presence of phosphonic acids, offering a quick, albeit less specific, indication of their presence in a sample. google.com

Table 3: Emerging In-Field Detection Technologies for Methylphosphonic Acid

| Technology | Principle | Key Advantages | Reported Performance |

| Rapid Derivatization / Portable GC-MS | Converts MPA to a volatile ester for GC-MS analysis. murdoch.edu.au | High specificity of MS detection. | Derivatives detected within 10-20 minutes. murdoch.edu.au |

| Microchip Electrophoresis (MCE-C4D) | Separates ions based on electrophoretic mobility in a microfluidic chip. mdpi.com | Rapid analysis time, portability. | Analysis under 2 min; detection limits of 1.3–4.5 mg/L. mdpi.com |

| ELISA Immunoassay | Uses specific antibody-antigen binding for detection. nih.gov | High sensitivity and specificity, potential for simple test kits. | Rapid and sensitive assay developed. nih.gov |

| Colorimetric Spot Test | Chemical reaction produces a visible color change (e.g., yellow spot on blue background). google.com | Simple, fast, inexpensive screening. | Detectable at the 100 ng level. google.com |

Advanced Applications and Derivatization Chemistry of Methylphosphonic Acid

Role as a Precursor in Organic Synthesis (e.g., Phosphonate (B1237965) Molecules, Nerve Agent Synthesis)

Methylphosphonic acid and its derivatives are fundamental building blocks in organic synthesis, particularly for creating the carbon-phosphorus (C-P) bond that is central to all phosphonates. nih.gov A common method for its synthesis involves the Michaelis-Arbuzov reaction, where triethylphosphite reacts with methyl chloride to form diethyl methylphosphonate (B1257008). wikipedia.orgscielo.br This dialkyl phosphonate can then be hydrolyzed to yield methylphosphonic acid. wikipedia.org